molecular formula C16H26N4O7 B12907945 L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid CAS No. 654067-61-5

L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid

Cat. No.: B12907945
CAS No.: 654067-61-5
M. Wt: 386.40 g/mol
InChI Key: KLMOURUYALLFTQ-NAKRPEOUSA-N
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Description

(S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid is a complex organic compound that features a chiral pyrrolidine ring and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid typically involves multiple steps, starting from readily available chiral building blocks. The process often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Amide Bond Formation: Sequential coupling reactions using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are employed to form the amide linkages.

    Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups that mimic natural substrates. It can also serve as a model compound for studying protein folding and stability.

Medicine

In medicine, (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid has potential applications in drug design and development. Its ability to form stable amide bonds makes it a candidate for peptide-based therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amide linkages allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Proline Derivatives: Compounds like N-Boc-proline and proline methyl ester share structural similarities with (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid.

    Peptide Analogues: Peptides containing similar amide linkages and chiral centers.

Uniqueness

What sets (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring high stereochemical purity and specific molecular interactions.

Properties

CAS No.

654067-61-5

Molecular Formula

C16H26N4O7

Molecular Weight

386.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C16H26N4O7/c1-8(17)13(23)18-9(2)15(25)20-7-3-4-11(20)14(24)19-10(16(26)27)5-6-12(21)22/h8-11H,3-7,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)(H,26,27)/t8-,9-,10-,11-/m0/s1

InChI Key

KLMOURUYALLFTQ-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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